2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate
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Overview
Description
2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.2 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a fluorine atom at position 4, and two ester groups at positions 2 and 6 of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with fluorinating agents such as F2/N2 mixture, followed by esterification with methanol in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Scientific Research Applications
2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C9H8FNO4 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
dimethyl 4-fluoropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
IPYDGBXIXVOWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)F |
Origin of Product |
United States |
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